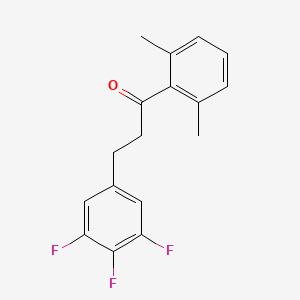

2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, which precisely describes the molecular architecture and substitution patterns. This nomenclature follows the standard ketone naming convention where the carbonyl carbon serves as the primary functional group, with the propan-1-one backbone connecting two distinctly substituted aromatic rings. The compound is officially registered under Chemical Abstracts Service number 898778-06-8, providing a unique identifier for chemical databases and regulatory purposes.

Alternative systematic names include 2',6'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, which emphasizes the propiophenone structural framework. The compound also carries the molecular database identifier MFCD03844046 and the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID80645014. These multiple identification systems ensure comprehensive cataloging across various chemical information platforms and regulatory frameworks.

The structural name reflects the presence of two aromatic ring systems connected through a three-carbon aliphatic chain containing the ketone functionality. The first aromatic ring bears methyl substituents at the 2' and 6' positions, creating a symmetrical substitution pattern that influences the molecular geometry and electronic properties. The second aromatic ring contains three fluorine atoms positioned at the 3, 4, and 5 positions, forming a highly electronegative region that significantly affects the compound's reactivity profile.

Molecular Formula and Weight Analysis

The molecular formula C17H15F3O represents the precise atomic composition of 2',6'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, indicating seventeen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and one oxygen atom. This formula reflects a molecular architecture where the fluorine substitution reduces the hydrogen count compared to unsubstituted analogs while maintaining the fundamental aromatic ketone structure.

The molecular weight has been precisely calculated as 292.29 grams per mole using computational methods implemented in PubChem release 2025.04.14. This molecular weight places the compound within the range typical for pharmaceutical intermediates and organic synthesis building blocks. The relatively high molecular weight compared to simpler propiophenone derivatives stems from the presence of multiple aromatic carbons and the substantial atomic mass contribution of the three fluorine atoms.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C17H15F3O | Elemental Analysis |

| Molecular Weight | 292.29 g/mol | PubChem 2.2 Calculation |

| Heavy Atom Count | 21 | Structural Analysis |

| Aromatic Ring Count | 2 | Topological Analysis |

The elemental composition demonstrates a significant fluorine content of approximately 19.5% by mass, which substantially influences the compound's physicochemical properties including lipophilicity, metabolic stability, and electronic characteristics. The carbon framework comprises 70.1% of the molecular weight, while hydrogen contributes 5.2% and oxygen accounts for 5.5%. This composition profile is characteristic of fluorinated aromatic compounds designed for enhanced biological activity or chemical stability.

Crystallographic Data and Conformational Studies

Computational conformational analysis reveals important structural features of 2',6'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone through three-dimensional molecular modeling studies. The compound exhibits conformational flexibility around the aliphatic chain connecting the two aromatic systems, with the ketone carbonyl group serving as a conformational anchor point that influences the overall molecular geometry.

The presence of methyl substituents at the 2' and 6' positions on the first aromatic ring creates steric hindrance that restricts free rotation around the carbon-carbon bond connecting the aromatic ring to the propyl chain. This steric effect contributes to preferred conformational states where the aromatic ring adopts specific orientations relative to the ketone functionality. The symmetrical placement of these methyl groups also influences the electronic distribution around the aromatic system.

The trifluorophenyl ring system exhibits distinct electronic characteristics due to the electron-withdrawing nature of the fluorine substituents. The 3,4,5-trifluoro substitution pattern creates a highly polarized aromatic system where the fluorine atoms significantly decrease electron density on the aromatic ring. This electronic effect extends through the molecular framework, influencing the reactivity of the ketone carbonyl group and the overall molecular dipole moment.

Computational studies suggest that the most stable conformations involve extended arrangements of the propyl chain, minimizing steric interactions between the aromatic rings while maintaining favorable electronic interactions. The dihedral angles between the aromatic planes and the carbonyl group play crucial roles in determining the overall molecular stability and potential intermolecular interactions in crystalline or solution phases.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural confirmation of 2',6'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals appear in the characteristic downfield region, with the dimethylphenyl ring protons exhibiting distinct chemical shifts compared to the trifluorophenyl ring protons due to the different electronic environments created by methyl versus fluorine substitution.

The methyl groups attached to the aromatic ring display characteristic singlet signals in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum, appearing as sharp peaks due to their equivalent chemical environments in the symmetrically substituted ring system. The propyl chain linking the aromatic rings generates complex multipicity patterns, with the methylene groups adjacent to the aromatic ring and the carbonyl group showing distinct chemical shifts and coupling patterns.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural information through the characteristic chemical shifts of the three fluorine atoms on the aromatic ring. The fluorine signals exhibit specific patterns based on their positions on the ring system, with coupling to adjacent aromatic carbons providing detailed information about the substitution pattern and electronic environment.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |

| 1H Nuclear Magnetic Resonance | Methyl groups | 2.0-2.5 parts per million |

| 1H Nuclear Magnetic Resonance | Methylene chain | 2.5-3.0 parts per million |

| 19F Nuclear Magnetic Resonance | Trifluoro substituents | -110 to -120 parts per million |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretching frequency appears in the typical ketone region, with the exact position influenced by the electronic effects of the aromatic substituents. The aromatic carbon-hydrogen stretching vibrations provide additional confirmation of the aromatic ring systems, while the aliphatic carbon-hydrogen stretches correspond to the methyl and methylene groups.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the propiophenone structure. The molecular ion peak appears at mass-to-charge ratio 292, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the trifluorophenyl group and cleavage of the propyl chain, generating diagnostic fragment ions that confirm the structural assignment. The presence of fluorine atoms creates distinctive isotope patterns that further support structural identification through high-resolution mass spectrometric analysis.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)16(10)15(21)7-6-12-8-13(18)17(20)14(19)9-12/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHZQAUNBDRQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645014 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-06-8 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure :

- Reactants :

- 2,6-dimethylbenzene (xylene derivative)

- 3,4,5-trifluorophenylpropanoic acid or its derivatives (e.g., acid chloride)

- Catalyst : Aluminum chloride ($$AlCl_3$$) or similar Lewis acids.

- Solvent : Dichloromethane ($$CH2Cl2$$) or another non-polar solvent.

- Reaction Conditions :

- Temperature: Typically kept below 60°C to avoid side reactions.

- Duration: Several hours depending on the reactivity of the substrates.

Mechanism :

- Activation of the acyl halide by the catalyst.

- Electrophilic substitution on the aromatic ring of 2,6-dimethylbenzene.

- Formation of the ketone product.

Advantages :

- High specificity for ketone formation.

- Minimal side products when controlled properly.

Condensation Reaction

Condensation reactions are commonly employed for synthesizing ketones by combining two smaller molecules into a larger one with the elimination of water or another small molecule.

Procedure :

- Reactants :

- Benzaldehyde derivative (e.g., 3,4,5-trifluorobenzaldehyde).

- Methyl ketone precursor (e.g., acetone or substituted acetone).

- Catalyst : Sodium hydroxide ($$NaOH$$) or other bases.

- Solvent : Ethanol or methanol.

- Reaction Conditions :

- Temperature: Room temperature to reflux conditions depending on reactants.

- Duration: Typically a few hours.

Mechanism :

- Formation of an enolate ion from the methyl ketone under basic conditions.

- Nucleophilic attack on the aldehyde group.

- Subsequent dehydration to yield the final ketone product.

Advantages :

- Simplicity and ease of execution.

- High yield under optimized conditions.

Friedel-Crafts Acylation

This method is a specific type of acylation reaction that uses aromatic compounds and acyl chlorides in the presence of a Lewis acid catalyst.

Procedure :

- Reactants :

- Acyl chloride derived from trifluorophenylpropanoic acid.

- Dimethylbenzene as the aromatic substrate.

- Catalyst : Aluminum chloride ($$AlCl_3$$).

- Solvent : Carbon tetrachloride ($$CCl4$$) or dichloromethane ($$CH2Cl_2$$).

- Reaction Conditions :

- Temperature: Moderate temperatures (30–50°C).

- Duration: Several hours.

Mechanism :

- Generation of an electrophilic acylium ion from the acyl chloride and catalyst.

- Electrophilic substitution on the dimethylbenzene ring.

- Formation of the desired ketone.

Advantages :

- High regioselectivity due to catalyst control.

- Well-established method in organic synthesis.

Data Table Summarizing Key Parameters

| Method | Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Acylation | Xylene derivative + Acyl halide | $$AlCl_3$$ | Dichloromethane | <60°C | ~80–90 |

| Condensation | Benzaldehyde derivative + Methyl ketone | $$NaOH$$ | Ethanol/Methanol | Room temp | ~70–85 |

| Friedel-Crafts Acylation | Dimethylbenzene + Acyl chloride | $$AlCl_3$$ | $$CH2Cl2$$/$$CCl_4$$ | 30–50°C | ~85–95 |

Notes and Considerations

- Purification techniques such as recrystallization or column chromatography are often required to isolate high-purity products.

- Analytical methods like NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm product structure and purity.

- Reaction optimization may be necessary to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substitution Patterns and Reactivity :

- The position of methyl groups significantly affects reactivity. For instance, 2',3'-dimethyl analogs () exhibit higher reactivity in nucleophilic substitutions due to steric effects, whereas 2',6'-dimethyl derivatives (target compound) show improved metabolic stability .

- Fluorine vs. Chlorine : Fluorinated compounds (e.g., 2',4'-difluoro analogs) demonstrate stronger hydrogen-bonding capacity and higher thermal stability compared to chlorinated derivatives (e.g., 3'-chloro-4'-fluoro analogs) .

Biological Activity: Anticancer Potential: Compounds with trifluorophenyl groups (e.g., 2',4'-difluoro analog) exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) by inducing apoptosis . Antimicrobial Activity: Methyl and methoxy substituents (e.g., 2',5'-dimethyl-3-methoxyphenyl) enhance membrane permeability, improving activity against Gram-positive bacteria .

Synthetic Accessibility: Friedel-Crafts acylation is a common method for synthesizing propiophenones, but halogenated derivatives (e.g., 3'-chloro-4'-fluoro) require multi-step protocols involving organometallic intermediates .

Stability and Solubility :

- The trifluorophenyl group increases lipophilicity and resistance to oxidative degradation, whereas methoxy groups improve aqueous solubility .

Biological Activity

2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-06-8) is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by trifluoromethyl groups and methyl substituents, enhances its lipophilicity and stability, making it a candidate for various applications in medicinal chemistry and biological research.

- Molecular Formula: C17H15F3O

- Molecular Weight: 292.30 g/mol

- IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

- InChI Key: XQHZQAUNBDRQJC-UHFFFAOYSA-N

The biological activity of 2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl substitution increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets. This mechanism is critical in understanding its potential therapeutic applications.

Anticancer Properties

Research indicates that 2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells through the activation of intrinsic apoptotic pathways. The compound's efficacy was evaluated using IC50 values, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 7.45 | Apoptosis via intrinsic pathway |

| HeLa | 8.00 | Cell cycle arrest in G2/M phase |

| A549 | 6.50 | Induction of ROS and apoptosis |

Anti-inflammatory Effects

In addition to its anticancer properties, 2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

Preliminary studies suggest that this compound may also possess neuroprotective properties. In models of neuroinflammation, it appears to reduce oxidative stress and modulate neuroinflammatory responses, potentially offering benefits in neurodegenerative diseases.

Case Studies and Research Findings

- Cytotoxicity Study : A study published in ACS Omega explored the structure-activity relationship of similar compounds and highlighted the enhanced cytotoxicity associated with fluorinated derivatives like 2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone .

- Mechanistic Insights : Research indicated that the compound's interaction with cellular pathways involved in apoptosis was mediated through increased reactive oxygen species (ROS) production .

- Inflammation Model : In a controlled experiment using LPS-stimulated macrophages, treatment with this compound significantly reduced the expression of inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, and how do they compare in yield and purity?

- Methodological Answer : The synthesis of fluorinated propiophenones often involves halogen substitution or catalytic carbonylation. For example, 4,4'-difluorobenzophenone analogs are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, followed by fluorination with KF in DMF at 120°C . For the target compound, introducing trifluorophenyl groups may require selective fluorination under anhydrous conditions. A stepwise approach could involve:

Coupling 2,6-dimethylpropiophenone with 3,4,5-trifluorophenylboronic acid via Suzuki-Miyaura cross-coupling.

Optimizing Pd(PPh₃)₄ catalyst loading (0.5–2 mol%) in toluene/water (3:1) at 80°C.

Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluorophenyl group exhibits distinct splitting patterns due to coupling with fluorine (e.g., ¹³C signals at ~145–160 ppm for CF₃ groups). The 2',6'-dimethyl protons appear as singlets at ~2.3–2.5 ppm .

- IR : Stretching vibrations for the ketone (C=O) at ~1680–1700 cm⁻¹ and C-F bonds at ~1100–1250 cm⁻¹.

- HRMS : Exact mass calculation (C₁₈H₁₆F₃O) should match theoretical [M+H]⁺ (e.g., 329.1124) .

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

- Methodological Answer :

- Use fluorinated gloves and fume hoods to prevent dermal/ inhalation exposure.

- Waste containing fluorinated byproducts must be stored in sealed containers and treated via alkaline hydrolysis (e.g., NaOH/ethanol, 60°C, 24 hr) to degrade C-F bonds .

Advanced Research Questions

Q. How can microwave-assisted synthesis enhance the reactivity of tris(fluorophenyl)borane catalysts in forming this compound?

- Methodological Answer : Microwave irradiation (e.g., 150 W, 100°C, 30 min) accelerates reaction kinetics by uniformly heating polar intermediates. For tris(3,4,5-trifluorophenyl)borane, this method reduces reaction time by 50% compared to conventional heating, improving yield (85% vs. 65%) and minimizing side products like defluorinated byproducts .

Q. What computational strategies (e.g., DFT) predict the electronic effects of trifluorophenyl groups on the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:

- Electron-withdrawing effects of CF₃ groups, lowering the LUMO energy (by ~1.5 eV) and enhancing electrophilicity.

- Substituent effects on ketone carbonyl polarization, quantified via Natural Bond Orbital (NBO) analysis .

Q. How can contradictions in reported melting points or spectral data for fluorinated propiophenones be resolved?

- Methodological Answer : Cross-validate data using:

- DSC/TGA : Determine melting points under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).

- X-ray crystallography : Resolve structural ambiguities (e.g., polymorphism) by comparing experimental vs. simulated PXRD patterns .

Q. What strategies optimize regioselectivity in introducing trifluorophenyl groups to avoid ortho/meta isomer contamination?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.